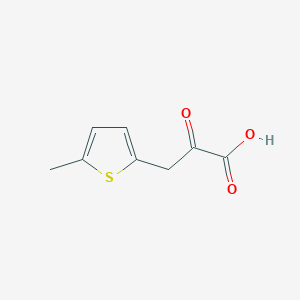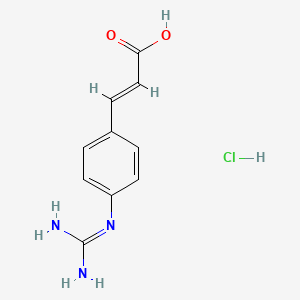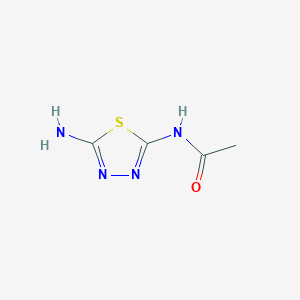
2-(Ethylamino)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)heptanoic acid is an organic compound characterized by a seven-carbon chain with an ethylamino group attached to the second carbon and a carboxylic acid functional group at the terminal end
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)heptanoic acid typically involves the alkylation of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the ethylamino group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves the continuous addition of heptanoic acid and ethylamine into the reactor, with the reaction mixture being constantly stirred and maintained at an optimal temperature.
化学反応の分析
Types of Reactions: 2-(Ethylamino)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of heptanoic acid derivatives like heptanal.
Reduction: Production of 2-(ethylamino)heptanol.
Substitution: Various substituted heptanoic acid derivatives depending on the reagent used.
科学的研究の応用
2-(Ethylamino)heptanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving amino acid analogs and their effects on biological systems.
Medicine: Research into potential therapeutic uses, such as in the development of new drugs targeting specific pathways.
Industry: It serves as a precursor for the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 2-(ethylamino)heptanoic acid exerts its effects depends on its interaction with molecular targets. The ethylamino group can interact with enzymes or receptors, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes.
類似化合物との比較
Heptanoic acid: A simple carboxylic acid with a seven-carbon chain.
2-Aminoheptanoic acid: Similar structure but with an amino group instead of an ethylamino group.
2-(Methylamino)heptanoic acid: Contains a methylamino group instead of an ethylamino group.
Uniqueness: 2-(Ethylamino)heptanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
2-(ethylamino)heptanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-7-8(9(11)12)10-4-2/h8,10H,3-7H2,1-2H3,(H,11,12) |
InChIキー |
QPROMIVUGVDBCP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(=O)O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)
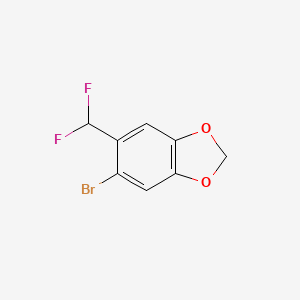

![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
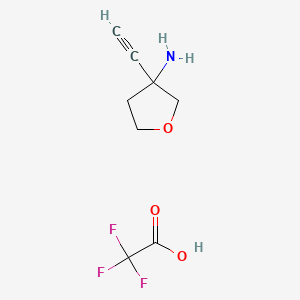

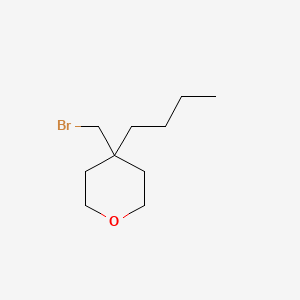
![tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate](/img/structure/B13523591.png)
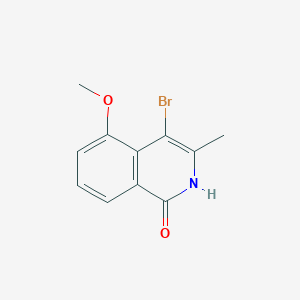
![4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid](/img/structure/B13523600.png)

